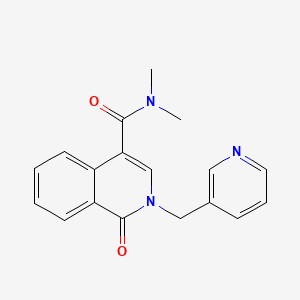
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a derivative of the 1,2-dihydroisoquinoline class. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and spectroscopic characteristics, which can be used to infer properties about the compound .
Synthesis Analysis
The synthesis of related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), elemental analysis, ultraviolet spectrum (UV), and fluorescence techniques . These methods are likely applicable to the synthesis of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide, as they are standard techniques for characterizing and confirming the structure of organic compounds.
Molecular Structure Analysis
X-ray crystallography and quantum chemical modeling are powerful tools used to determine the crystal and molecular structure of compounds. For instance, the N-hydroxyamide of a related compound was analyzed using these methods, which revealed its existence in the form of an enamino-ketone-hydroxamic isomer in both crystalline state and solutions . These techniques would be essential in analyzing the molecular structure of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide.
Chemical Reactions Analysis
The reaction of isoquinoline with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides leads to the formation of dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates . This suggests that similar conditions could be used to synthesize the compound , with the appropriate choice of amides and reaction conditions tailored to introduce the N,N-dimethyl and 3-pyridinylmethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class can be inferred from spectroscopic data. Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations provide insights into the molecular structures, molecular frontier orbitals, and the spectra of electronic absorption and emission . These calculations would be crucial in predicting the properties of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide, such as its reactivity, stability, and potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has been a subject of various chemical syntheses and analyses. For instance, Yavari et al. (2007) investigated the reaction of isoquinoline, including derivatives similar to the mentioned compound, with dialkyl acetylenedicarboxylates, leading to the production of spiro compounds in excellent yields. The study highlights the significance of isoquinoline and its derivatives in synthesizing complex molecular structures used in further chemical and pharmacological applications (Yavari, Hossaini, Sabbaghan, & Ghazanfarpour-Darjani, 2007).
Reaction Mechanisms
Research by Zhang et al. (2017) delves into the reaction mechanisms involving isoquinoline, a core structure in N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide. The study showcases the formation of complex structures through three-component reactions, highlighting the compound's relevance in facilitating and understanding intricate chemical processes (Zhang, Han, Sun, & Yan, 2017).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds related to N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide have been synthesized to create heterocyclic structures with potential therapeutic applications. A study by Kantevari et al. (2011) illustrates the synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, demonstrating the compound's versatility in creating diverse molecular frameworks for possible medical use (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Structural Analysis and Design
The compound's utility extends to structural analysis and drug design. Cunico et al. (2016) reported the crystal structures of hemihydrates related to the compound, highlighting its moderate activity as an aspartyl protease inhibitor. The study underscores the compound's importance in structural biology and drug development, providing insights into its interaction with biological molecules and potential therapeutic properties (Cunico, Ferreira, Wardell, & Wardell, 2016).
Propiedades
IUPAC Name |
N,N-dimethyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20(2)17(22)16-12-21(11-13-6-5-9-19-10-13)18(23)15-8-4-3-7-14(15)16/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRNCLMKJIZVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)

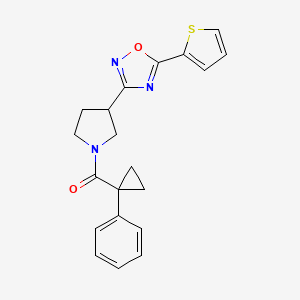


![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)
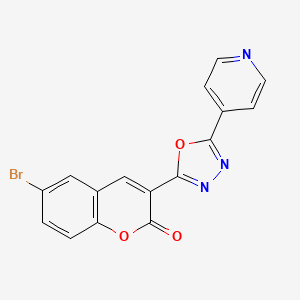
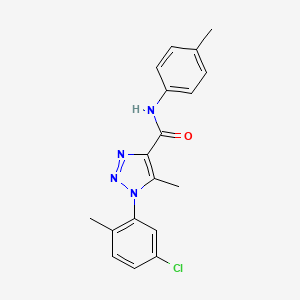

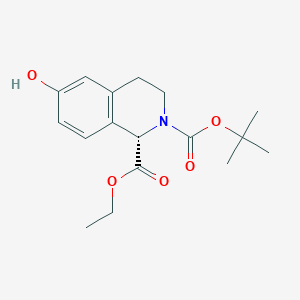
![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)


